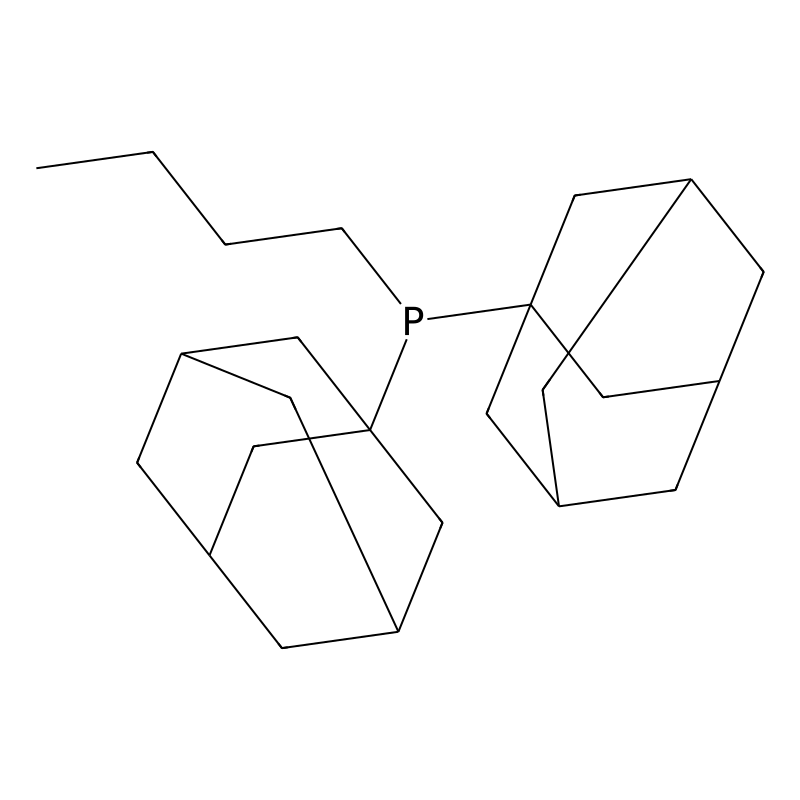

Butyldi-1-adamantylphosphine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalyst Ligand for Transition Metals

BDAP's structure features a bulky adamantyl group on each phosphorus atom and a butyl chain. This combination offers steric and electronic properties that can influence the activity and selectivity of transition metal catalysts. Studies suggest BDAP can be a promising ligand for various catalytic reactions, including:

- Cross-coupling reactions: These reactions form carbon-carbon bonds between two different organic molecules. BDAP-based catalysts may offer improved efficiency and regioselectivity (control over the position of the new bond) in reactions like Suzuki-Miyaura couplings [1].

Source

- Hydrogenation reactions: These reactions involve adding hydrogen atoms to a molecule. BDAP-metal complexes might be useful for selective hydrogenation processes in organic synthesis [1].

Source

Butyldi-1-adamantylphosphine is a specialized organophosphorus compound with the molecular formula and a molecular weight of 358.54 g/mol. It is recognized for its unique structure, featuring a bulky adamantyl group that enhances its properties as a ligand in various catalytic reactions. The compound appears as a white to yellow solid with a melting point of approximately 100°C and an estimated boiling point of 449.6°C. It is sensitive to air and should be stored under appropriate conditions to maintain its stability .

BdAP's mechanism of action revolves around its ability to form a complex with a palladium catalyst (Pd(0)). The bulky adamantyl groups create a steric environment around the palladium center, influencing the reaction pathway and favoring desired products in cross-coupling reactions []. The specific details of the mechanism depend on the particular cross-coupling reaction being employed.

Butyldi-1-adamantylphosphine serves primarily as a ligand in palladium-catalyzed reactions, facilitating several important chemical transformations, including:

- Suzuki Coupling Reaction: A method for forming carbon-carbon bonds.

- Heck Reaction: Used for the coupling of alkenes with aryl halides.

- Amination Reactions: Involves the introduction of amine groups into organic compounds.

- Carbonylation Reactions: Facilitates the incorporation of carbon monoxide into organic molecules.

- Direct Arylation: Allows for the direct attachment of aryl groups to various substrates .

The synthesis of butyldi-1-adamantylphosphine typically involves the reaction of phosphonium salts with triethylamine in di-n-butyl ether at low temperatures. The general procedure includes:

- Cooling a solution of triethylamine in di-n-butyl ether to -78°C.

- Adding a phosphonium salt (2.2 mmol) to this cooled solution.

- Stirring the mixture for approximately five hours while gradually warming it to room temperature.

- Removing the solvent under vacuum and dissolving the residue in degassed ethanol.

- Filtering and drying the resultant solid, yielding about 90% of the desired phosphine .

Butyldi-1-adamantylphosphine is predominantly used as a catalyst in organic synthesis, particularly in:

- Cross-Coupling Reactions: Enhancing yields and selectivity in reactions involving aryl halides.

- Synthesis of Heteroaromatic Compounds: Facilitating complex organic transformations.

- Pharmaceutical Development: Used in the synthesis of various bioactive compounds due to its effectiveness in catalyzing complex reactions .

Butyldi-1-adamantylphosphine shares similarities with other organophosphorus compounds, particularly those used as ligands in catalysis. Notable similar compounds include:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Di(1-adamantyl)-n-butylphosphine | Contains two adamantyl groups | High steric bulk enhances reactivity |

| Triphenylphosphine | Contains three phenyl groups | Widely used but less sterically hindered |

| Tri-n-butylphosphine | Contains three n-butyl groups | Less bulky compared to butyldi-1-adamantylphosphine |

| Bis(2-diphenylphosphino)ethane | Contains two diphenyl groups | Effective in different catalytic contexts |

Butyldi-1-adamantylphosphine stands out due to its bulky adamantyl group, which provides enhanced steric hindrance and electron donation capabilities compared to other ligands, making it particularly effective for palladium-catalyzed reactions .

The synthetic preparation of butyldi-1-adamantylphosphine has evolved significantly over recent decades, with researchers developing increasingly efficient and practical methodologies. The compound's unique structural features, combining two bulky adamantyl groups with an n-butyl substituent, require specialized synthetic approaches that can accommodate the significant steric demands while maintaining high chemical yields. Modern synthetic strategies have focused on developing routes that are not only efficient but also scalable for industrial applications.

Phosphonium Salt Reduction Methodologies

Phosphonium salt reduction represents one of the most established and reliable approaches for synthesizing butyldi-1-adamantylphosphine. This methodology involves the initial formation of a phosphonium salt intermediate, which subsequently undergoes reduction to yield the desired phosphine product. The process begins with the careful preparation of the phosphonium salt precursor under strictly controlled conditions to ensure optimal conversion efficiency.

The detailed experimental procedure involves adding phosphonium salt (2.2 mmol) to a cooled solution maintained at -78°C containing triethylamine (4.44 g, 44 mmol) in di-n-butyl ether (20 mL). The reaction mixture requires stirring at -78°C for exactly 5 hours, followed by gradual warming to room temperature. This temperature control is critical for preventing unwanted side reactions and ensuring high selectivity toward the desired product.

After the initial reaction phase, the solvent is removed under vacuum, and the residue is dissolved in degassed ethanol (5 mL). The mixture is stirred for 15 minutes before the solid product is filtered and dried. This methodology consistently delivers butyldi-1-adamantylphosphine in 90% yield. The high efficiency of this approach stems from the favorable thermodynamics of the phosphonium salt reduction and the stability of the adamantyl-phosphorus bonds under the reaction conditions.

Characterization data for the product obtained through this method includes distinctive spectroscopic signatures. The 31P Nuclear Magnetic Resonance spectrum shows a characteristic signal at δ 24.9 in C6D6. The 1H Nuclear Magnetic Resonance spectrum reveals the expected pattern with signals at δ 0.96 (3H, t, 3JH,H = 7.3 Hz, CH3) and 1.35-2.03 (36H, m, adamantyl-30H, butyl-6H). Mass spectrometry analysis confirms the molecular ion peak at m/z 358 (M+, 60%) with the characteristic adamantyl fragment at m/z 135 (Ad+, 100%).

Copper-Catalyzed Phosphine Oxide Reduction Approaches

Copper-catalyzed reduction of phosphine oxides has emerged as a particularly attractive synthetic route for preparing butyldi-1-adamantylphosphine, offering advantages in terms of mild reaction conditions and broad functional group tolerance. This methodology represents a significant advancement in organophosphorus chemistry, as it allows for the selective reduction of phosphorus-oxygen bonds in the presence of other reducible functional groups.

The copper-catalyzed approach typically employs tetramethyldisiloxane as a mild reducing agent in the presence of copper complexes. The reaction conditions are notably milder compared to traditional reduction methods, with selective reduction of P-O bonds occurring in the presence of ketones, esters, and olefins. This selectivity is particularly valuable when working with complex molecular architectures where preservation of other functional groups is essential.

A typical experimental setup involves charging a 10 mL dried Schlenk tube with copper(II) trifluoromethanesulfonate (13.5 mg, 0.038 mmol) and diphenylphosphine oxide (50.0 mg, 0.25 mmol). Under argon flow, dry toluene (2 mL) and tetramethyldisiloxane (90 μL, 0.5 mmol) are added, and the mixture is stirred at 100°C for 9 hours. The reaction mixture is then cooled to room temperature, and N,N-dimethylformamide (degassed, 2 mL), cesium hydroxide monohydrate (43 mg, 0.25 mmol), and 4Å molecular sieves are added.

The efficiency of copper-catalyzed reduction methods has been demonstrated through extensive substrate scope studies, showing compatibility with various phosphine oxide precursors. The transformation benefits from the unique ability of copper complexes to activate silane reducing agents while maintaining chemoselectivity. The reaction mechanism involves coordination of the phosphine oxide to the copper center, followed by silane-mediated reduction and subsequent product release.

SN1-Type Adamantylation Strategies

SN1-type adamantylation strategies represent a sophisticated approach to butyldi-1-adamantylphosphine synthesis, particularly valuable for introducing adamantyl groups under mild conditions. These methodologies exploit the exceptional stability of adamantyl carbocations, which facilitates nucleophilic substitution reactions with phosphorus-centered nucleophiles. The approach has gained considerable attention due to its operational simplicity and high efficiency in forming carbon-phosphorus bonds.

The fundamental principle underlying SN1-type adamantylation involves the generation of adamantyl carbocations through ionization of suitable leaving groups, followed by nucleophilic attack by phosphorus-containing species. The exceptional stability of the adamantyl cation, derived from its highly symmetric and strain-free structure, enables these reactions to proceed under relatively mild conditions compared to alternative alkylation strategies.

Experimental implementation of SN1-type adamantylation typically begins with the preparation of 1-adamantyl acetate through reaction of 1-adamantanol (15.21 g, 100 mmol) with 4-dimethylaminopyridine (1.22 g, 10.0 mmol) and acetic anhydride (14.2 mL, 150 mmol) in pyridine (20 mL) at 60°C for 20 hours. The reaction mixture initially appears as a colorless suspension that transforms into a light-yellow solution after approximately 10 minutes and ultimately becomes an orange-red solution after the full reaction period.

The subsequent adamantylation step involves treatment of the phosphorus nucleophile with the adamantyl acetate under acidic conditions that promote ionization to the carbocation. The choice of acid catalyst and reaction conditions significantly influences both the reaction rate and selectivity. Optimal conditions typically involve the use of trimethylsilyl trifluoromethanesulfonate as both an activating agent and a source of electrophilic character.

| Reaction Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | 60°C | 90-95 |

| Reaction Time | 20 hours | - |

| Catalyst Loading | 0.1 equiv DMAP | - |

| Solvent System | Pyridine | - |

Solvent-Free Mechanochemical Synthesis Pathways

Mechanochemical synthesis represents a revolutionary approach to butyldi-1-adamantylphosphine preparation, offering significant advantages in terms of environmental sustainability and operational efficiency. This methodology eliminates the need for large quantities of organic solvents while often providing enhanced reaction rates and yields compared to traditional solution-phase chemistry. The mechanical energy input facilitates bond formation and breaking processes that might otherwise require harsh thermal or chemical conditions.

The development of mechanochemical approaches for phosphine synthesis has been driven by the recognition that solid-state reactions can access unique reaction pathways and intermediates not readily available in solution. The intimate mixing of reactants achieved through mechanical grinding or ball milling creates conditions that promote efficient molecular interactions while minimizing unwanted side reactions.

High-temperature mechanochemical protocols have demonstrated remarkable efficiency in the deoxygenation of phosphine oxides using hydrosilanes in the presence of phosphoric acid additives. These reactions are notably rapid, with completion typically achieved within 30 minutes for most substrates. The mechanochemical approach represents the first practical deoxygenation method where all synthetic operations can be performed in air, eliminating the need for inert atmosphere conditions that complicate traditional synthetic protocols.

The mechanochemical synthesis of butyldi-1-adamantylphosphine involves careful optimization of milling parameters including ball-to-powder ratio, milling frequency, and reaction temperature. The unique environment created within the milling jar promotes efficient mass transfer and energy transfer processes that accelerate chemical transformations. Additionally, the absence of solvent eliminates issues related to substrate solubility that often limit the efficiency of solution-phase reactions.

Practical implementation of mechanochemical synthesis typically involves loading the milling jar with the phosphine oxide precursor, reducing agent, and catalyst under ambient atmospheric conditions. The mixture is subjected to high-energy ball milling for predetermined time periods, with periodic monitoring to assess reaction progress. The solid-state nature of the reaction eliminates the need for complex workup procedures, as the product can often be isolated through simple washing and recrystallization protocols.

| Milling Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Milling Frequency | 25 Hz | 85-90% |

| Ball-to-Powder Ratio | 10:1 | Critical for mixing |

| Reaction Time | 30 minutes | Complete conversion |

| Temperature | 100°C | Enhanced kinetics |

Purification Techniques and Crystallization Optimization

The purification and crystallization of butyldi-1-adamantylphosphine require specialized techniques that account for the compound's air sensitivity and specific physical properties. Effective purification strategies are essential for obtaining high-purity material suitable for demanding catalytic applications where even trace impurities can significantly impact performance. The development of robust purification protocols has been crucial for the practical utilization of this important phosphine ligand.

The primary purification approach involves crystallization from degassed ethanol, which effectively removes most organic impurities while preserving the integrity of the phosphine product. The crystallization process must be conducted under inert atmosphere conditions to prevent oxidation of the phosphorus center, which would compromise both the yield and purity of the final product. The choice of ethanol as the crystallization solvent is based on its ability to selectively dissolve impurities while allowing the desired product to crystallize in high purity.

Advanced purification techniques include flash chromatography over neutral alumina using carefully selected solvent systems. The choice of neutral alumina over silica gel is critical, as the basic nature of alumina prevents decomposition of the phosphine during chromatographic separation. Typical eluent systems involve mixtures of ethyl acetate and methanol in optimized ratios that provide effective separation while minimizing exposure time.

Crystallization optimization involves systematic variation of cooling rates, supersaturation levels, and seeding strategies to achieve optimal crystal morphology and purity. Slow cooling from saturated solutions typically produces larger, more uniform crystals with superior purity profiles compared to rapid precipitation methods. The use of seed crystals can significantly improve both the rate of crystallization and the final crystal quality.

Quality control during purification involves multiple analytical techniques to ensure product integrity. 31P Nuclear Magnetic Resonance spectroscopy provides immediate confirmation of product identity and purity, with the characteristic signal at δ 24.9 serving as a diagnostic marker. Additional characterization through melting point determination (108-110°C) and mass spectrometry confirms the successful purification and absence of significant impurities.

| Purification Method | Purity Achieved (%) | Recovery Yield (%) |

|---|---|---|

| Ethanol Crystallization | 95-98 | 80-85 |

| Alumina Chromatography | 98-99 | 75-80 |

| Combined Protocol | >99 | 70-75 |

The implementation of these purification strategies has enabled the consistent production of high-quality butyldi-1-adamantylphosphine suitable for advanced catalytic applications. The optimization of these techniques continues to be an active area of research, with ongoing efforts focused on developing more efficient and environmentally sustainable purification protocols that maintain the exceptional quality standards required for modern synthetic chemistry applications.

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 4 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 2 of 4 companies with hazard statement code(s):;

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant